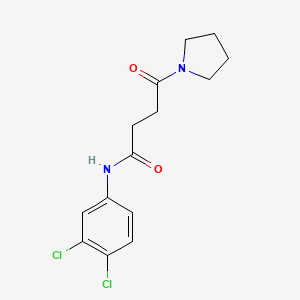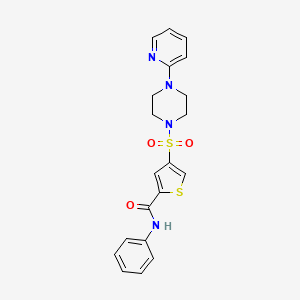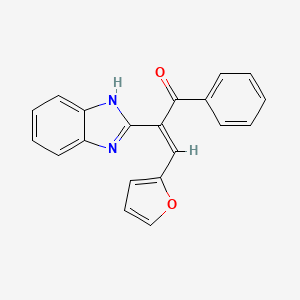![molecular formula C14H10N2O3 B5472773 14-oxa-11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,16-pentaene-2,9-dione](/img/structure/B5472773.png)
14-oxa-11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,16-pentaene-2,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-oxa-11,17-diazatetracyclo[87003,8011,16]heptadeca-1(10),3,5,7,16-pentaene-2,9-dione is a complex organic compound characterized by its unique tetracyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14-oxa-11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,16-pentaene-2,9-dione typically involves multi-step reactions. These reactions often start with simpler precursors and involve the formation of multiple rings through cyclization reactions. For example, one synthetic route may involve the use of Tetrahydro-1H-benzo[b]azonin-2,7-dione as a precursor, which undergoes several steps of functionalization and cyclization to form the final tetracyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply to its industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
14-oxa-11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,16-pentaene-2,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
14-oxa-11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,16-pentaene-2,9-dione has several scientific research applications, including:
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.
Medicine: The compound’s potential pharmacological properties are of interest for drug discovery and development.
Industry: It may be used in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 14-oxa-11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,16-pentaene-2,9-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s tetracyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The specific molecular targets and pathways involved depend on the compound’s functional groups and overall structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione: This compound shares a similar tetracyclic structure and is used in similar research applications.
Ethyl-1-methyl-15-oxo-2-oxa-14,16-diazatetracyclo[11.3.1.03.12.06.11]heptadeca-3,5,7,9,11-pentaene-17-carboxylate: Another compound with a related structure, used in structural chemistry studies.
Uniqueness
14-oxa-11,17-diazatetracyclo[87003,8011,16]heptadeca-1(10),3,5,7,16-pentaene-2,9-dione is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
14-oxa-11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,16-pentaene-2,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-13-8-3-1-2-4-9(8)14(18)12-11(13)15-10-7-19-6-5-16(10)12/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZCBGOEOINHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC3=C(N21)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![METHYL 2-(2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B5472699.png)
![3-[(2-Fluorobenzyl)sulfanyl]-6-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5472700.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5472715.png)

![(2S)-2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-2-phenylacetamide](/img/structure/B5472734.png)
![(4S)-4-{4-[4-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide dihydrochloride](/img/structure/B5472735.png)
![N,N,4-trimethyl-6-{[(2S,5R)-5-(1,4-oxazepan-4-ylmethyl)tetrahydrofuran-2-yl]methyl}pyrimidin-2-amine](/img/structure/B5472737.png)
![N-methyl-2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5472743.png)
![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5472748.png)
![7-(2-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5472755.png)
![methyl 6-ethyl-2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5472768.png)

![7-Hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-3-phenylchromen-4-one](/img/structure/B5472788.png)
